molecular formula C9H10N2O3 B2383652 3-[(Methylcarbamoyl)amino]benzoic acid CAS No. 501646-90-8

3-[(Methylcarbamoyl)amino]benzoic acid

Cat. No.: B2383652
CAS No.: 501646-90-8
M. Wt: 194.19
InChI Key: OZMAIYZLSWWAGU-UHFFFAOYSA-N
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Description

3-[(Methylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzoic acid, where the amino group is substituted with a methylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(Methylcarbamoyl)amino]benzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzoic acid with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the methylcarbamoyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-[(Methylcarbamoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(Methylcarbamoyl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzoic acid: This compound is structurally similar but lacks the methylcarbamoyl group.

    3-(Methylamino)benzoic acid: Another similar compound with a methylamino group instead of a methylcarbamoyl group.

Uniqueness

3-[(Methylcarbamoyl)amino]benzoic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical properties and potential applications compared to its analogs. This uniqueness makes it valuable for specific research and industrial purposes.

Properties

IUPAC Name

3-(methylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10-9(14)11-7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H,12,13)(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMAIYZLSWWAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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